molecular formula C9H9NO5 B2694250 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid CAS No. 1183828-26-3

3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid

Cat. No.: B2694250
CAS No.: 1183828-26-3
M. Wt: 211.173
InChI Key: PSYSRJKBJBODPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid is a benzoic acid derivative research chemical offered for laboratory and manufacturing applications. This compound serves as a versatile synthetic intermediate and building block in organic chemistry, medicinal chemistry, and drug discovery research. Its molecular structure incorporates multiple functional groups—including a carboxylic acid, a phenolic hydroxyl, and a methoxycarbonyl-protected amino group—that provide distinct sites for chemical modification and conjugation. This makes it a valuable precursor for the synthesis of more complex molecules, such as potential active pharmaceutical ingredients (APIs) and functional polymers. As a specialist building block, it can be utilized in the development of protease inhibitors, kinase inhibitors, and other bioactive small molecules, facilitating structure-activity relationship (SAR) studies. The compound is provided as a high-purity solid and is strictly for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers are advised to handle the material with appropriate personal protective equipment (PPE) and under a fume hood, referring to the safety data sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

3-hydroxy-4-(methoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-9(14)10-6-3-2-5(8(12)13)4-7(6)11/h2-4,11H,1H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYSRJKBJBODPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid typically involves the esterification of 3-hydroxybenzoic acid followed by the introduction of the methoxycarbonylamino group. One common method includes the reaction of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This intermediate is then reacted with an amine derivative to introduce the methoxycarbonylamino group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonylamino groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues with Amino and Schiff Base Substituents

Compounds like (E)-3-hydroxy-4-((4-nitrobenzylidene)amino)benzoic acid (Schiff base) and 3-hydroxy-4-(3-hydroxy benzylidene amino)benzoic acid highlight the impact of replacing the methoxycarbonylamino group with imine-linked substituents. These Schiff bases exhibit strong antibacterial and antifungal activities, particularly when coordinated to transition metals (e.g., Zn(II) complexes show enhanced bioactivity compared to free ligands). The methoxycarbonylamino group, in contrast, may reduce reactivity due to its electron-withdrawing nature but could improve metabolic stability .

Derivatives with Ester and Alkoxy Groups

Methyl-3-amino-4-hydroxybenzoate () shares the 3-hydroxy-4-substituted benzoic acid core but features a methyl ester (-COOCH₃) and an amino group. This compound serves as a precursor for benzoxazole derivatives, emphasizing the role of ester groups in directing cyclization reactions. In comparison, the methoxycarbonylamino group in the target compound may hinder cyclization but enhance hydrolytic resistance .

4-(Methoxycarbonyl)benzoic acid (), with a methoxycarbonyl (-COOCH₃) at position 4, demonstrates higher lipophilicity than the target compound due to the absence of the amino linker. This difference likely affects membrane permeability in biological systems .

Sulfonated and Hydroxylated Derivatives

3-Hydroxy-4-(sulfooxy)benzoic acid () and protocatechuic acid 4-glucoside () exhibit polar substituents (sulfooxy, glucoside) that enhance water solubility. The methoxycarbonylamino group in the target compound, while moderately polar, may balance solubility and lipophilicity for optimized bioavailability .

Table 2: Physicochemical Properties

Compound Name Substituent Solubility (Predicted) Melting Point (°C) Reference
3-Hydroxy-4-(sulfooxy)benzoic acid -OSO₃H High (aqueous) Not reported
4-Hydroxybenzoic acid -OH Moderate 214–217
Methyl-3-amino-4-hydroxybenzoate -NH₂, -COOCH₃ Low (organic solvents) Not reported
Toxicity Predictions via QSTR Models

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives () use molecular connectivity indices (0JA, 1JA) to predict oral LD₅₀ in mice. The methoxycarbonylamino group’s branching and electron-withdrawing nature likely increase 0JA and 1JA values, correlating with higher predicted toxicity compared to simpler derivatives like 4-hydroxybenzoic acid. However, this requires experimental validation .

Biological Activity

3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO4, with a molecular weight of 209.20 g/mol. The compound features a hydroxyl group, a methoxycarbonyl group, and an amino group attached to a benzoic acid backbone, which contributes to its biological activity.

1. Anti-Cancer Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit anti-cancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-723.31 ± 0.09
HepG272.22 ± 0.14
HCT11653.29 ± 0.25

These findings suggest that the compound may serve as a lead for developing new anti-cancer agents.

2. Enzyme Inhibition

This compound has been studied for its potential to inhibit enzymes involved in various biochemical pathways. For instance, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Type IC50 (µM) Reference
AcetylcholinesteraseCompetitive7.49 ± 0.16

This competitive inhibition suggests that the compound could be useful in treating conditions associated with cholinergic dysfunction.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the hydroxyl and amino groups allows for hydrogen bonding and hydrophobic interactions, facilitating binding to target sites.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of various benzoic acid derivatives, including this compound, demonstrated significant reductions in cell viability in MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Study 2: Cholinesterase Inhibition

In another study focusing on neuroprotective effects, this compound was evaluated for its capacity to inhibit AChE in vitro. The results indicated that at concentrations below 10 µM, the compound effectively reduced enzyme activity, suggesting potential applications in Alzheimer's disease management.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid, and how do their yields and complexities compare?

  • Answer: Two primary methods are documented:

  • Method A (Laboratory-Scale): Condensation of 3-hydroxybenzaldehyde with 4-amino-3-hydroxybenzoic acid under reflux in ethanol, yielding ~65-70% product. This method is suitable for small-scale synthesis but requires precise pH control to avoid side reactions .
  • Method B (Industrial-Scale): Multi-step synthesis starting from dimethyl 2-nitroterephthalate, involving catalytic hydrogenation and hydrolysis. This scalable approach achieves >85% yield but necessitates specialized equipment (e.g., autoclaves for hydrogenation) .
    • Comparison: Method A is cost-effective for exploratory research, while Method B is preferred for high-purity, bulk production despite higher operational complexity.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Answer: A combination of techniques ensures structural validation:

  • FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the methoxycarbonyl group, -NH bending at ~1550 cm⁻¹) .
  • ¹H/¹³C NMR: Resolves aromatic proton environments (δ 6.8-7.5 ppm for benzene ring protons) and confirms methoxycarbonyl substitution (δ ~3.8 ppm for -OCH₃) .
  • Elemental Analysis: Validates purity (>98%) by matching experimental and theoretical C/H/N/O compositions .

Q. What safety protocols are recommended for handling this compound?

  • Answer: While specific toxicity data are limited, general precautions include:

  • PPE: Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage: Sealed containers in dry, room-temperature conditions to prevent hydrolysis of the methoxycarbonyl group .

Advanced Research Questions

Q. How does the coordination of transition metals influence the biological activity of derivatives of this compound?

  • Answer: Schiff base derivatives (e.g., Zn(II) and Ni(II) complexes) exhibit enhanced antimicrobial activity compared to the parent ligand. For example:

  • Zn(II) Complex: Shows 2-3x higher inhibition zones against Staphylococcus aureus (15 mm) and Candida albicans (12 mm) due to improved membrane permeability via metal-ligand charge transfer .
  • Ni(II) Complex: Moderate activity attributed to slower ligand-exchange kinetics.
    • Methodology: Bioactivity assays (e.g., broth microdilution) at 50–200 µg/mL concentrations, with MIC values compared to standard antibiotics .

Q. How do structural modifications (e.g., functional group positioning) alter physicochemical properties?

  • Answer: Comparative studies of analogs (e.g., 3-hydroxy-4-(trifluoromethyl)benzoic acid) reveal:

  • Solubility: Electron-withdrawing groups (e.g., -CF₃) reduce aqueous solubility (e.g., 0.2 mg/mL vs. 1.5 mg/mL for the parent compound) .
  • Reactivity: Methoxycarbonyl at the para position increases steric hindrance, slowing nucleophilic substitution rates by ~40% compared to meta analogs .
    • Experimental Design: Substituent effects are quantified via Hammett constants (σ) and correlated with reaction kinetics using HPLC .

Q. What contradictions exist in the reported mechanisms of action for this compound?

  • Answer: While no direct mechanism is confirmed for the parent compound, its metal complexes exhibit activity via:

  • DNA Interaction: Intercalation or groove-binding observed in ethidium bromide displacement assays .
  • Enzyme Inhibition: Competitive inhibition of fungal cytochrome P450 (IC₅₀ = 18 µM for Zn(II) complex) .
    • Contradiction: notes the lack of mechanistic studies for the unmodified compound, suggesting that observed bioactivity in derivatives arises from metal coordination rather than intrinsic properties .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

  • Answer: Key strategies include:

  • Catalyst Optimization: Using 10% Pd/C under 50 psi H₂ for nitro-group reduction, achieving >90% conversion .
  • Solvent Selection: Methanol/water mixtures (7:3 v/v) improve crystallization efficiency, reducing residual solvents to <0.1% .
  • Process Monitoring: In-line FT-IR tracks reaction progress, enabling real-time adjustments to pH and temperature .

Methodological Considerations

Q. How can researchers resolve discrepancies in melting point data across studies?

  • Answer: Variations (e.g., 208–220°C) arise from polymorphic forms or hydration states. Mitigation steps:

  • Recrystallization: Use single-solvent systems (e.g., ethanol) to isolate pure polymorphs.
  • DSC Analysis: Confirm thermal behavior (e.g., endothermic peaks at 217°C) to standardize reporting .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilic Aromatic Substitution: Predicts preferential substitution at the ortho position (activation energy = 25 kcal/mol).
  • Acid-Base Behavior: pKa estimation (~2.8 for -COOH) guides pH-dependent reaction design .

Tables for Comparative Analysis

Property Parent Compound Zn(II) Complex Ni(II) Complex
Antimicrobial Activity (MIC, µg/mL)100–20025–5050–100
Solubility in Water (mg/mL)1.50.81.2
Thermal Stability (°C)217–220>250230–235

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.